2-amino-5-bromo-N-methoxy-N-methylbenzamide
Overview
Description
2-Amino-5-bromo-N-methoxy-N-methylbenzamide (ABMMB) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the benzamide family, which is a group of compounds that contain an amide functional group. ABMMB is a unique compound due to its highly reactive bromine atom, which can be used for a variety of synthetic reactions. This compound has been studied extensively for its potential applications in organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Application in Photodynamic Therapy
The compound 2-amino-5-bromo-N-methoxy-N-methylbenzamide demonstrates potential in the field of photodynamic therapy for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized a new zinc phthalocyanine substituted with this compound, showcasing its beneficial properties for photodynamic therapy applications. The synthesized compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Role in Radiosynthesis for Serotonin Receptors
In the field of neuropharmacology, the compound has been used in the radiosynthesis of new ligands targeting serotonin-5HT2 receptors. Mertens et al. (1994) explored the radioiodination of a related compound, demonstrating its high affinity and selectivity for serotonin receptors in vitro. This research suggests potential applications in γ-emission tomography, contributing to our understanding of serotonin-related brain functions (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Synthesis of Narwedine-Type Enones
In organic chemistry, this compound has been utilized in the synthesis of narwedine-type enones, which are important intermediates in various synthetic pathways. Kametani, Yamaki, Yagi, and Fukumoto (1969) described the oxidation of a similar compound to yield narwedine-type enones, demonstrating its role in the synthesis of complex organic molecules like galanthamine (Kametani, Yamaki, Yagi, & Fukumoto, 1969).
Future Directions
Properties
IUPAC Name |
2-amino-5-bromo-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAZWBXVBDWROJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Br)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579306 | |
Record name | 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304854-54-4 | |
Record name | 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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